
Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of quinazoline, a type of heterocyclic compound. Quinazolines are known to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities . This particular compound has a phenylpiperazine group attached, which is often found in compounds with psychoactive properties.
Molecular Structure Analysis
The molecular formula of this compound is C25H29N5O4S, and it has a molecular weight of 495.6. It contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with complex structures similar to the one inquired about have been synthesized and characterized, demonstrating the ongoing interest in developing novel chemical entities for potential therapeutic applications. For instance, the synthesis and molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been reported, showcasing the interest in quinolone derivatives for their unique properties and potential applications (Rudenko et al., 2013).
Biological Activity and Potential Applications
Antibacterial and Antifungal Properties : Quinazolinone derivatives have been studied for their antimicrobial activities. A clubbed quinazolinone and 4-thiazolidinone compound series showed potential as antimicrobial agents against various bacterial and fungal strains, suggesting the utility of such structures in designing new antimicrobial agents (Desai et al., 2011).
Inhibition of Tyrosine Kinases : The quinazolinone scaffold has been identified as a potent inhibitor for tyrosine kinases like VEGFR-2 and EGFR, which are critical targets in cancer therapy. A new quinazolinone-based derivative demonstrated potent dual inhibitory activity towards these enzymes, highlighting the potential for such compounds in developing anticancer therapies (Riadi et al., 2021).
Mecanismo De Acción
The mechanism of action would depend on the specific biological activity of the compound. Many quinazoline derivatives exert their effects by interacting with enzymes or receptors in the body. For example, some quinazoline derivatives are known to inhibit enzymes like thymidylate synthase and tyrosine kinase .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves the condensation of 4-phenylpiperazine with ethyl acetoacetate, followed by cyclization with thiourea and subsequent esterification with methyl chloroformate.", "Starting Materials": [ "4-phenylpiperazine", "ethyl acetoacetate", "thiourea", "methyl chloroformate" ], "Reaction": [ "4-phenylpiperazine is condensed with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-oxo-3-(4-phenylpiperazin-1-yl)propyl ethyl acetoacetate.", "Thiourea is added to the reaction mixture and the resulting mixture is heated to form the corresponding 2-thioxo-1,2,3,4-tetrahydroquinazoline intermediate.", "The intermediate is then esterified with methyl chloroformate in the presence of a base such as triethylamine to form the final product, Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |
Número CAS |
946329-99-3 |
Fórmula molecular |
C23H24N4O4S |
Peso molecular |
452.53 |
Nombre IUPAC |
methyl 4-oxo-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C23H24N4O4S/c1-31-22(30)16-7-8-18-19(15-16)24-23(32)27(21(18)29)10-9-20(28)26-13-11-25(12-14-26)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,24,32) |
Clave InChI |
XXSYZZOZDNSAGT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-ethylphenyl)sulfonyl]-5-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2663555.png)
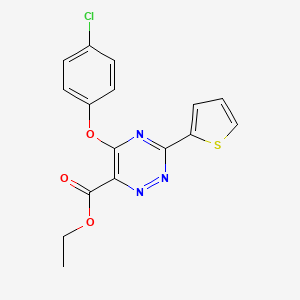
![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2663561.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2663563.png)
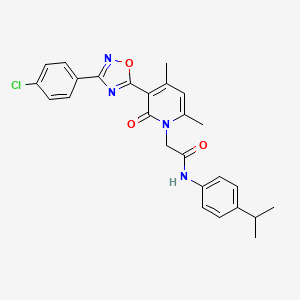
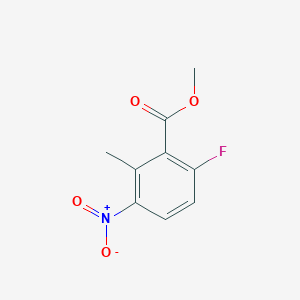
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2663567.png)
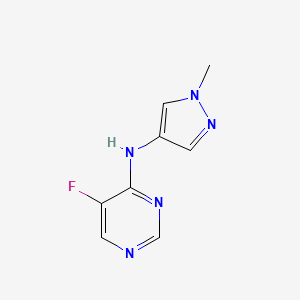
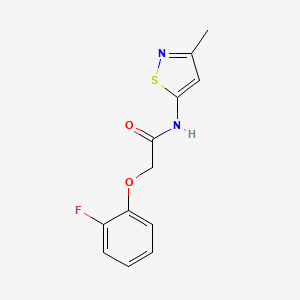
![1-[3,3-Dimethyl-2-(thiophen-2-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2663572.png)
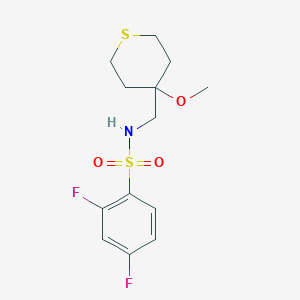
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2663576.png)
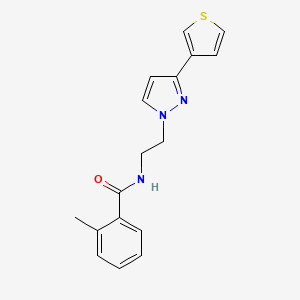
![2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2663578.png)
